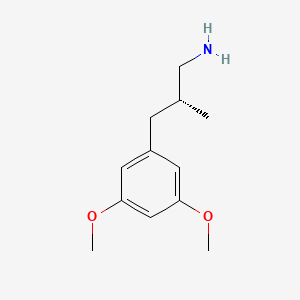![molecular formula C16H17N5O2S B2400471 3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-30-2](/img/structure/B2400471.png)
3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrimido[4,5-d]pyrimidines . Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems, which are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods. One method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc . This process transforms 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrimido[4,5-d]pyrimidines .Aplicaciones Científicas De Investigación
Synthesis Methods
The synthesis of this compound involves intricate chemical reactions. Researchers have explored various synthetic routes to access it. Some common methods include cyclization reactions, condensation, and functional group transformations. The cyclization of appropriate precursors leads to the formation of the pyrimido[4,5-d]pyrimidine core. These synthetic pathways are essential for obtaining sufficient quantities of the compound for further studies .
Reactivities of Substituents
Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is crucial. Researchers investigate how different functional groups affect the compound’s stability, solubility, and interactions with other molecules. These insights guide modifications to enhance its properties or tailor it for specific applications.
a. Anticancer Activity: Researchers have evaluated the cytotoxic effects of this compound against various cancer cell lines. Preliminary results indicate promising activity against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells. Its IC50 values (concentration required for 50% inhibition) compare favorably to the standard drug sorafenib . Further studies are needed to explore its mechanism of action and optimize its efficacy.
b. Anti-Inflammatory Properties: Given its unique structure, this compound may exhibit anti-inflammatory effects. Researchers investigate its potential as a novel anti-inflammatory agent, targeting pathways involved in inflammation and immune responses.
c. Antiviral Potential: The compound’s bicyclic structure suggests it could interfere with viral replication. Studies explore its activity against specific viruses, such as herpes simplex virus (HSV) or human immunodeficiency virus (HIV). If successful, it could contribute to antiviral drug development.
d. Neuroprotection: Compounds with similar bicyclic systems have shown neuroprotective properties. Researchers investigate whether this compound can mitigate neurodegenerative processes, making it a potential candidate for treating conditions like Alzheimer’s disease or Parkinson’s disease.
e. Drug Delivery Systems: Researchers explore incorporating this compound into drug delivery systems. Its unique structure may allow targeted delivery to specific tissues or cells, enhancing therapeutic efficacy while minimizing side effects.
f. Other Applications: Beyond the mentioned areas, investigations continue into its potential as an enzyme inhibitor, antimicrobial agent, or even as a fluorescent probe for cellular imaging.
Propiedades
IUPAC Name |
6-cyclopentyl-2-(thiophen-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c22-14-12-9-18-15(17-8-11-6-3-7-24-11)19-13(12)20-16(23)21(14)10-4-1-2-5-10/h3,6-7,9-10H,1-2,4-5,8H2,(H2,17,18,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKBGOTNSJVVLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-({[(5-Methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetyl}amino)benzamide](/img/structure/B2400394.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2400395.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)





![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
